molecular formula C8H6BrIO B2700821 1-(3-Bromo-4-iodophenyl)ethanone CAS No. 945907-32-4

1-(3-Bromo-4-iodophenyl)ethanone

Cat. No.: B2700821
CAS No.: 945907-32-4
M. Wt: 324.943
InChI Key: WAQKCNIGTUIVRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-iodophenyl)ethanone (CAS: 945907-32-4) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrIO and a molecular weight of 324.94 g/mol. It features a phenyl ring substituted with bromine at position 3 and iodine at position 4, with an acetyl group at position 1 (Fig. 1). This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogen substituents . Its iodine atom enhances electrophilicity, making it more reactive than bromo-only analogs in metal-catalyzed reactions.

Properties

IUPAC Name

1-(3-bromo-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQKCNIGTUIVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-iodoacetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with a high yield of 87% . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120-140°C, resulting in a yield of 40% .

Industrial Production Methods: Industrial production of 1-(3-Bromo-4-iodophenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-iodophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

1-(3-Bromo-4-iodophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in multiple chemical reactions, including:

  • Substitution Reactions : The bromine or iodine atoms can be replaced by other functional groups.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohol derivatives.
  • Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives .

Biological Applications

Research has indicated potential biological activities associated with 1-(3-Bromo-4-iodophenyl)ethanone:

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

  • Drug Development : Its unique structure may allow it to interact with specific biological targets, making it a candidate for developing new pharmaceuticals aimed at various diseases.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level could provide insights into drug resistance mechanisms and lead to more effective treatments .

Case Studies

StudyFocusFindings
Bombardi & Di Giovanni (2013)Role of serotonin receptorsHighlighted the significance of halogenated compounds in modulating serotonin receptor activity, which could relate to potential therapeutic effects of compounds like 1-(3-Bromo-4-iodophenyl)ethanone .
Griffith University ResearchBioactive compounds from amphibiansInvestigated various halogenated compounds for their therapeutic applications, indicating a broader relevance for similar structures in drug discovery .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-iodophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine substituents enhances its reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Limited solubility in polar solvents due to halogen substituents; typically stored at room temperature (RT) in anhydrous conditions .
  • Stability : Sensitive to light and moisture; requires protection during storage .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
1-(3-Bromo-4-iodophenyl)ethanone 945907-32-4 3-Br, 4-I, 1-COCH₃ C₈H₆BrIO 324.94 Suzuki coupling, drug intermediates
2-Bromo-1-(4-iodophenyl)ethanone 31827-94-8 2-Br, 4-I, 1-COCH₃ C₈H₆BrIO 324.94 Organic synthesis, photochemistry
1-(4-Bromo-3-hydroxyphenyl)ethanone 73898-22-3 4-Br, 3-OH, 1-COCH₃ C₈H₇BrO₂ 215.05 Antioxidant, antimicrobial studies
1-(3-Bromo-4-methoxyphenyl)ethanone N/A 3-Br, 4-OCH₃, 1-COCH₃ C₉H₉BrO₂ 243.08 Electron density modulation
2-Bromo-1-(4-hydroxyphenyl)ethanone N/A 2-Br, 4-OH, 1-COCH₃ C₈H₇BrO₂ 231.05 Adrenaline-type drug synthesis

Reactivity and Functional Group Influence

Halogen Effects :

  • Iodine vs. Bromine: The iodine atom in 1-(3-Bromo-4-iodophenyl)ethanone enhances electrophilicity compared to bromine-only analogs (e.g., 1-(3-bromophenyl)ethanone), enabling faster oxidative addition in Pd-catalyzed cross-coupling reactions .
  • Positional Isomerism: 2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8) exhibits steric hindrance at the ortho position, reducing reactivity compared to the para-substituted target compound .

Functional Group Effects :

  • Hydroxyl vs. Halogen: 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3) has a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which enhances solubility in polar solvents but reduces stability under acidic conditions .
  • Methoxy Group: The methoxy substituent in 1-(3-Bromo-4-methoxyphenyl)ethanone donates electron density to the aromatic ring, altering regioselectivity in electrophilic substitutions compared to electron-withdrawing halogens .

Cross-Coupling Reactions :

1-(3-Bromo-4-iodophenyl)ethanone is favored in Suzuki-Miyaura couplings due to the iodine atom’s superior leaving-group ability. For example, in , similar bromo-iodo compounds undergo efficient coupling with boronic acids using Pd catalysts . In contrast, bromo-only analogs (e.g., 1-(3-bromophenyl)ethanone) require harsher conditions or higher catalyst loadings .

Physicochemical and Stability Comparisons

Solubility Trends :

  • Halogenated derivatives (e.g., 1-(3-Bromo-4-iodophenyl)ethanone) exhibit lower solubility in water compared to hydroxyl- or methoxy-substituted analogs due to reduced polarity .
  • Thermal Stability : Iodo-substituted compounds are generally less thermally stable than bromo analogs, requiring careful handling during high-temperature reactions .

Biological Activity

1-(3-Bromo-4-iodophenyl)ethanone, also known as 3'-Bromo-4'-iodoacetophenone, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₆BrIO
  • Molecular Weight : 324.94 g/mol
  • CAS Number : 945907-32-4

The compound features a bromine and iodine substitution on the phenyl ring, which can influence its biological activity by altering electronic properties and steric factors.

Research indicates that 1-(3-Bromo-4-iodophenyl)ethanone exhibits various mechanisms of action, particularly through interactions with sigma receptors. These receptors are implicated in several physiological processes and are emerging targets for cancer therapy.

Sigma Receptor Interactions

  • Cytotoxicity : The compound shows cytotoxic effects on cancer cells, particularly through sigma receptor pathways. Studies suggest that high concentrations (20-100 µM) are necessary to elicit significant tumoricidal effects, likely due to the need for complete occupancy of sigma receptors .
  • Metabolic Changes : Treatment with sigma ligands like 1-(3-Bromo-4-iodophenyl)ethanone induces metabolic changes in cancer cells, leading to increased glucose metabolism, often referred to as a "metabolic flare" preceding cell death .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
A375 Melanoma30Sigma receptor-mediated apoptosis
C6 Glioma25Induction of metabolic flare
MCF-7 Breast Cancer40Sigma receptor occupancy

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Case Studies

  • Melanoma Treatment : In a study involving human A375M melanoma cells, treatment with sigma receptor ligands resulted in significant tumor growth inhibition both in vitro and in vivo. The study utilized PET imaging to assess tumor responses, revealing a correlation between sigma receptor occupancy and therapeutic efficacy .
  • Glioma Models : Research on rat glioma models demonstrated that administration of 1-(3-Bromo-4-iodophenyl)ethanone led to reduced tumor size and altered metabolic profiles consistent with sigma receptor engagement .

Pharmacological Profile

The pharmacological profile of 1-(3-Bromo-4-iodophenyl)ethanone suggests it possesses favorable properties for drug development:

  • Bioavailability : Moderate bioavailability score (0.55), indicating potential for effective systemic absorption.
  • Solubility : Soluble in various solvents with solubility values ranging from 0.05 mg/ml to 0.89 mg/ml across different conditions .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl carbon in ¹³C NMR). Halogen-induced deshielding shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 354/356 ([M]⁺ for Br/I isotopes) and fragment ions at m/z 121 (C₆H₄IBr⁺) validate the structure .

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction resolves bond angles and torsional strain caused by bulky halogen substituents. For example, C-I bond lengths (~2.10 Å) and Br-C-C-I dihedral angles (~15°) reveal steric interactions .

How does the electronic nature of bromo and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The iodo group acts as a superior leaving group in Ullmann or Suzuki-Miyaura couplings due to its lower bond dissociation energy (C-I: ~209 kJ/mol vs. C-Br: ~276 kJ/mol). However, competing protodehalogenation can occur under basic conditions. Strategies include:

  • Using Pd(PPh₃)₄ catalyst with Cs₂CO₃ base in toluene/ethanol (3:1) at 80°C.
  • Monitoring reaction progress via TLC to isolate biaryl products before side reactions dominate .

What computational methods are suitable for modeling the steric and electronic effects of bromo and iodo substituents?

Q. Advanced Research Focus

  • DFT Calculations (B3LYP/6-311G )**: Predict electrostatic potential maps, showing electron-deficient regions at the carbonyl oxygen and halogens.
  • Molecular Dynamics Simulations : Analyze steric clashes in catalytic binding pockets, e.g., in enzyme inhibition studies.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystallographic data, highlighting halogen-bonding motifs .

How can researchers resolve contradictions in reported spectroscopic data for halogenated acetophenones?

Advanced Research Focus
Discrepancies in NMR or IR spectra often arise from solvent polarity or impurity co-crystallization . Mitigation strategies:

  • Variable Temperature NMR : Resolves signal splitting caused by slow rotational isomerism (e.g., acetyl group rotation).
  • 2D-COSY and HSQC : Assign overlapping aromatic signals in crowded regions (δ 7.0–8.5 ppm) .
  • Elemental Analysis : Confirm purity (>98%) to rule out hydrate or solvate formation .

What safety protocols are recommended for handling 1-(3-Bromo-4-iodophenyl)ethanone?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Advanced Research Focus

  • Light Sensitivity : Iodo groups degrade under UV light; store in amber vials at –20°C.
  • Moisture Sensitivity : Hygroscopic acetyl groups hydrolyze to carboxylic acids; use molecular sieves in desiccators.
  • Long-term Stability : Monitor via HPLC every 6 months; degradation products include 3-bromo-4-iodobenzoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.